Dimethyl[2-(trimethylsilyl)ethynyl]amine
Overview
Description
Dimethyl[2-(trimethylsilyl)ethynyl]amine is a chemical compound with the molecular formula C7H15NSi and a molecular weight of 141.29 g/mol . It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further bonded to a dimethylamine group. This compound is known for its utility in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl[2-(trimethylsilyl)ethynyl]amine can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with dimethylamine under specific conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Dimethyl[2-(trimethylsilyl)ethynyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed: The major products depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted amines, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
Dimethyl[2-(trimethylsilyl)ethynyl]amine finds applications in several fields:
Organic Synthesis: It is used as a reagent in the preparation of complex organic molecules, including (dialkylamino)pentadienals and push-pull enynes.
Drug Discovery: The compound’s unique structure makes it valuable in the development of new pharmaceuticals.
Catalyst Development: It is employed in the synthesis of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl[2-(trimethylsilyl)ethynyl]amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations . The molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N,N-Dimethyltrimethylsilylamine: Shares the trimethylsilyl group but differs in the overall structure.
Trimethylsilylacetylene: Lacks the dimethylamine group, making it less versatile in certain reactions.
Uniqueness: Dimethyl[2-(trimethylsilyl)ethynyl]amine is unique due to its combination of the trimethylsilyl and dimethylamine groups, providing distinct reactivity and stability in various chemical processes .
Properties
IUPAC Name |
N,N-dimethyl-2-trimethylsilylethynamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-8(2)6-7-9(3,4)5/h1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUKZQVAAYSVDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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